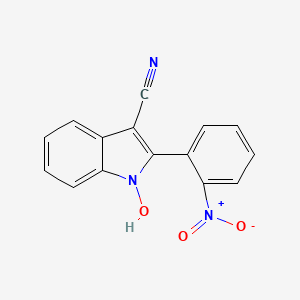
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in numerous natural products, pharmaceuticals, and plant protection agents. This particular compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a carbonitrile group attached to the indole ring system.
準備方法
The synthesis of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of hydrogen in nitroarenes, which is a versatile and efficient approach for constructing indole ring systems . This method does not require the use of transition metals, making it suitable for pharmaceutical applications where the presence of residual metals is undesirable.
Industrial production methods for this compound typically involve large-scale reactions using similar nucleophilic substitution techniques. The reaction conditions often include the use of chlorotrimethylsilane and triethylamine to facilitate cyclization and formation of the indole ring .
化学反応の分析
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, ketones, and substituted indoles.
科学的研究の応用
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be compared with other similar compounds such as:
1-Hydroxy-2-(2-hydroxyphenyl)-1H-indole-3-carbonitrile: This compound has a hydroxy group instead of a nitro group, which affects its reactivity and biological activity.
1-Hydroxy-2-(2-aminophenyl)-1H-indole-3-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
| 13713-11-6 | |
分子式 |
C15H9N3O3 |
分子量 |
279.25 g/mol |
IUPAC名 |
1-hydroxy-2-(2-nitrophenyl)indole-3-carbonitrile |
InChI |
InChI=1S/C15H9N3O3/c16-9-12-10-5-1-3-7-13(10)17(19)15(12)11-6-2-4-8-14(11)18(20)21/h1-8,19H |
InChIキー |
YRTDVIWFGQTNQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2O)C3=CC=CC=C3[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/no-structure.png)
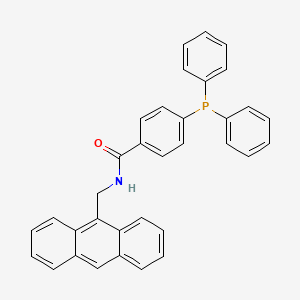
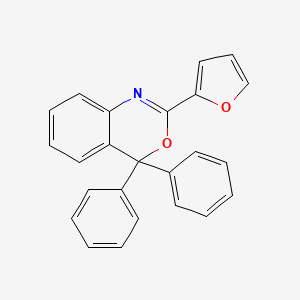
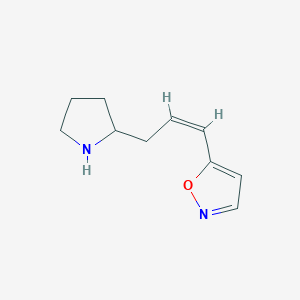


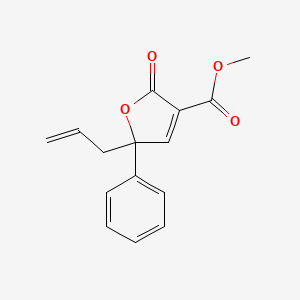
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
